REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([F:14])[C:10]([Cl:13])=[N:11][CH:12]=1.CN([CH:18]=[O:19])C.CCOC(C)=O>CCOCC>[Cl:13][C:10]1[N:11]=[CH:12][C:7]([CH:18]=[O:19])=[CH:8][C:9]=1[F:14]
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Name
|
|
Quantity
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2.5 mL
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)Cl)F
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the mixture was washed with water (20 mL) and brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |